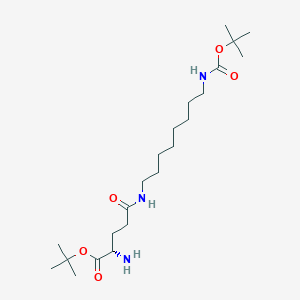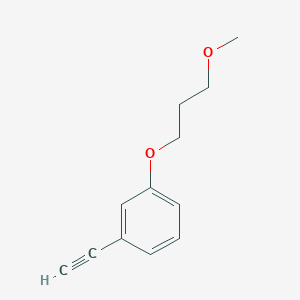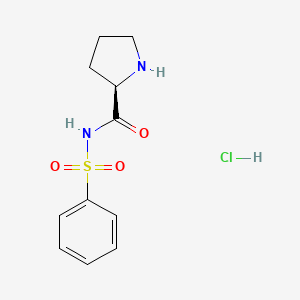
2-(10-Azidodecyl)isoindol-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10-Azidodecyl)isoindol-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives.
Méthodes De Préparation
The synthesis of 2-(10-Azidodecyl)isoindol-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the azido group. One common method involves the reaction of phthalic anhydride with 10-aminodecylamine to form the corresponding isoindol-1,3-dione derivative, which is then treated with sodium azide to introduce the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(10-Azidodecyl)isoindol-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and copper(I) catalysts for click chemistry. Major products formed from these reactions include oxidized isoindol-1,3-dione derivatives, amine-substituted derivatives, and triazole derivatives.
Applications De Recherche Scientifique
2-(10-Azidodecyl)isoindol-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Mécanisme D'action
The mechanism of action of 2-(10-Azidodecyl)isoindol-1,3-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming cross-linked networks in polymer materials .
Comparaison Avec Des Composés Similaires
2-(10-Azidodecyl)isoindol-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: Known for its use in pharmaceutical synthesis and as a building block in organic synthesis.
Phthalimide: Widely used in the synthesis of various organic compounds and as a precursor in the production of agrochemicals.
Triazole-tethered isoindol-1,3-dione: Used in the synthesis of complex heterocyclic compounds and materials science. The uniqueness of this compound lies in its azido functional group, which allows for versatile chemical modifications and applications in click chemistry.
Propriétés
IUPAC Name |
2-(10-azidodecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-21-20-13-9-5-3-1-2-4-6-10-14-22-17(23)15-11-7-8-12-16(15)18(22)24/h7-8,11-12H,1-6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEJJMDVALCIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(S)-methyl 3-amino-3-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8167692.png)



